N-(4-methoxyphenyl)-7-methyl-6-nitrotetrazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N-(4-methoxyphenyl)-N-(7-methyl-6-nitro[1,2,3,4]tetraazolo[1,5-a]pyrimidin-5-yl)amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a tetraazolo[1,5-a]pyrimidine ring, which is a fused ring system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-(7-methyl-6-nitro[1,2,3,4]tetraazolo[1,5-a]pyrimidin-5-yl)amine typically involves multi-step organic reactions. The starting materials often include 4-methoxyaniline and 7-methyl-6-nitro[1,2,3,4]tetraazolo[1,5-a]pyrimidine. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-(7-methyl-6-nitro[1,2,3,4]tetraazolo[1,5-a]pyrimidin-5-yl)amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-(7-methyl-6-nitro[1,2,3,4]tetraazolo[1,5-a]pyrimidin-5-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-(7-methyl-6-nitro[1,2,3,4]tetraazolo[1,5-a]pyrimidin-5-yl)amine
- N-(4-methoxyphenyl)-N-(7-methyl-6-nitro[1,2,3,4]tetraazolo[1,5-a]pyrimidin-4-yl)amine
- N-(4-methoxyphenyl)-N-(7-methyl-6-nitro[1,2,3,4]tetraazolo[1,5-a]pyrimidin-3-yl)amine
Uniqueness
The uniqueness of N-(4-methoxyphenyl)-N-(7-methyl-6-nitro[1,2,3,4]tetraazolo[1,5-a]pyrimidin-5-yl)amine lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. The position of the nitro group and the methoxyphenyl group can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C12H11N7O3 |
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Molecular Weight |
301.26 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-7-methyl-6-nitrotetrazolo[1,5-a]pyrimidin-5-amine |
InChI |
InChI=1S/C12H11N7O3/c1-7-10(19(20)21)11(14-12-15-16-17-18(7)12)13-8-3-5-9(22-2)6-4-8/h3-6H,1-2H3,(H,13,14,15,17) |
InChI Key |
ADEFXYQDXASAJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=NN=NN12)NC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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